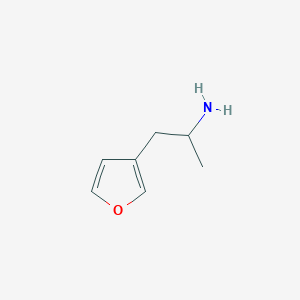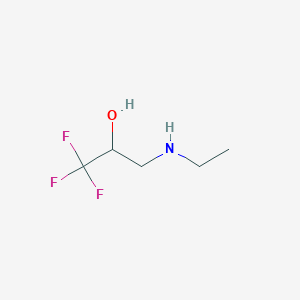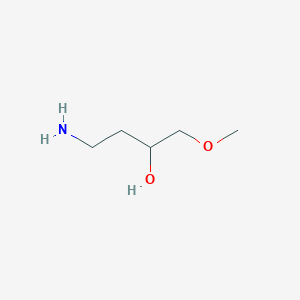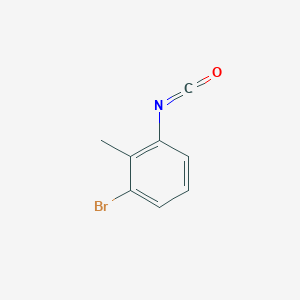
1-Bromo-3-isocyanato-2-methyl-benzene
Übersicht
Beschreibung
1-Bromo-3-isocyanato-2-methyl-benzene is a chemical compound with the molecular formula C8H6BrNO . It has a molecular weight of 212.05 . The compound is also known by its IUPAC name, 1-bromo-3-isocyanato-2-methylbenzene .
Molecular Structure Analysis
The InChI code for 1-Bromo-3-isocyanato-2-methyl-benzene is 1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 . This indicates the connectivity and hydrogen count of the molecule’s atoms, but does not provide information about bond stereochemistry. The compound’s structure would need to be analyzed using spectroscopic methods for more detailed information.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Bromo-3-isocyanato-2-methyl-benzene are not fully detailed in the search results. It’s known that the compound has a molecular weight of 212.05 and is solid or liquid at normal temperatures . Further information would require additional research.Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
Research by Stein et al. (2015) on derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, including isostructural 1-bromo and 1-iodo derivatives, reveals supramolecular features such as hydrogen bonding, π–π interactions, and close contacts between nitrogen and iodine atoms, indicating the structural versatility and potential utility of bromo-substituted benzene compounds in designing materials with specific intermolecular interactions (Stein, Hoffmann, & Fröba, 2015).
Synthesis of Complex Molecules
Fink et al. (1997) discussed the synthesis of ethynylferrocene compounds through palladium-catalyzed cross-coupling reactions, showcasing the utility of bromo-substituted benzene derivatives in creating complex organometallic structures with potential electronic and catalytic applications (Fink et al., 1997).
Advanced Material Synthesis
Dong Jianxun et al. (2018) focused on synthesizing 1,3-Bis(isocyanatomethyl)benzene, highlighting its application in optical polymer composite materials, construction, and automotive industries. This study underscores the importance of developing green synthesis processes for high-performance isocyanates, indicative of the broader applicability of bromo-substituted benzene derivatives in material science (Dong Jianxun et al., 2018).
Antimicrobial Studies
Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives from bromo-substituted benzene compounds, demonstrating significant antibacterial and antifungal activities. This research highlights the potential of bromo-substituted benzene derivatives in developing new antimicrobial agents (Lamani, Shetty, Kamble, & Khazi, 2009).
Nanotechnology Applications
Bratlie et al. (2007) explored the shape effects of Pt nanoparticles on benzene hydrogenation, using bromo-substituted compounds to modulate the catalytic selectivity, illustrating the potential of bromo-substituted benzene derivatives in nanocatalysis and material science (Bratlie et al., 2007).
Safety And Hazards
The compound is associated with several hazard statements, including H301, H311, H331, and H341 . These indicate that it’s toxic if swallowed, in contact with skin, or if inhaled, and may cause genetic defects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
1-bromo-3-isocyanato-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c1-6-7(9)3-2-4-8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXWSKMUMKTPLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-3-isocyanato-2-methyl-benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

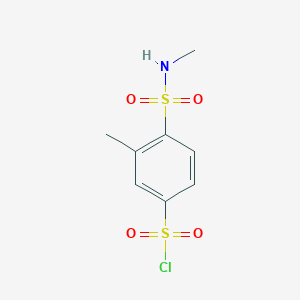
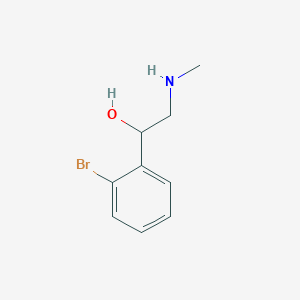
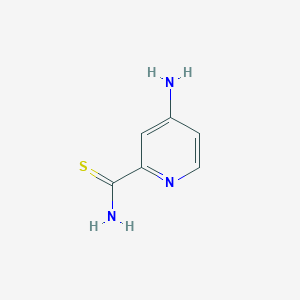
![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)
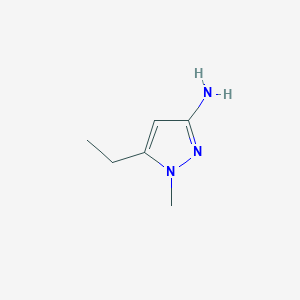
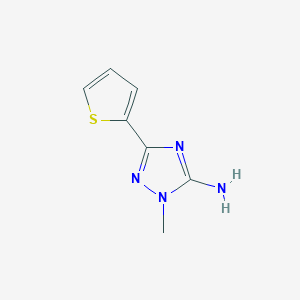
![5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1528703.png)
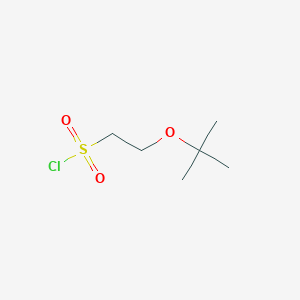
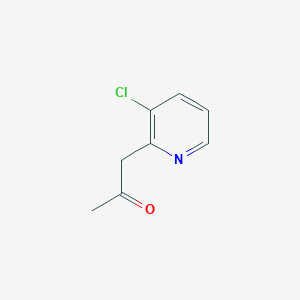
![Methyl({1-[2-(trifluoromethyl)phenyl]propan-2-yl})amine](/img/structure/B1528708.png)
